molecular formula C10H16O2 B13780623 Diepoxydihydromyrcene CAS No. 63869-17-0

Diepoxydihydromyrcene

Cat. No.: B13780623
CAS No.: 63869-17-0
M. Wt: 168.23 g/mol
InChI Key: AMZXMTLDFZJYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diepoxydihydromyrcene is a chemical compound characterized by the presence of two epoxy groups within its molecular structure. This compound is derived from dihydromyrcene, a monoterpene commonly found in essential oils. The presence of epoxy groups in this compound enhances its reactivity and potential biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diepoxydihydromyrcene can be synthesized through the epoxidation of dihydromyrcene. The process typically involves the use of peracids, such as meta-chloroperoxybenzoic acid, in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the selective formation of the diepoxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts, such as titanium silicalite, can enhance the efficiency of the epoxidation process. The product is then purified through distillation or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Diepoxydihydromyrcene undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form dihydroxy derivatives.

    Reduction: Reduction reactions can convert the epoxy groups into hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the epoxy sites, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy groups under mild conditions.

Major Products Formed:

    Dihydroxy derivatives: Formed through oxidation.

    Hydroxyl-substituted derivatives: Formed through reduction.

    Substituted derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Diepoxydihydromyrcene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: this compound derivatives have potential therapeutic applications due to their biological activity.

    Industry: It is used in the production of polymers, resins, and other materials with enhanced properties.

Mechanism of Action

The mechanism of action of diepoxydihydromyrcene involves the reactivity of its epoxy groups. These groups can interact with various molecular targets, including enzymes and nucleophiles, leading to the formation of covalent bonds. The compound’s biological activity is attributed to its ability to modify proteins and other biomolecules, thereby affecting cellular processes and pathways.

Similar Compounds:

    Epoxydihydromyrcene: Contains a single epoxy group and exhibits similar reactivity but with lower biological activity.

    Dihydromyrcene: The parent compound without epoxy groups, less reactive but widely used in the fragrance industry.

    Diepoxycarene: Another diepoxide with a different carbon skeleton, used in similar applications.

Uniqueness: this compound’s uniqueness lies in its dual epoxy groups, which confer higher reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.

Properties

63869-17-0

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2,2-dimethyl-3-[3-(oxiran-2-yl)but-3-enyl]oxirane

InChI

InChI=1S/C10H16O2/c1-7(8-6-11-8)4-5-9-10(2,3)12-9/h8-9H,1,4-6H2,2-3H3

InChI Key

AMZXMTLDFZJYKQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)CCC(=C)C2CO2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.